Bisphenol A acetate propionate

Description

Chemical Identity and Structural Characteristics

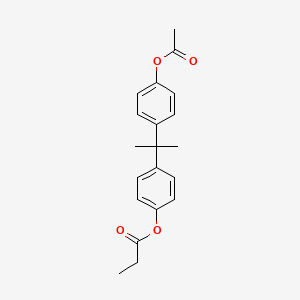

BAAP is an esterified derivative of BPA, featuring acetyl and propionyl groups appended to the phenolic hydroxyl groups of the parent compound. Its IUPAC name, 4,4'-(propane-2,2-diyl)bis(acetoxypropanoate) , reflects this modification (Figure 1). The molecular structure enhances thermal stability and reactivity, making BAAP suitable for high-performance epoxy resins. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{22}\text{O}_{4} $$ |

| Molecular Weight | 326.39 g/mol |

| CAS Registry Number | 1071466-57-3 |

| Synonymous Identifiers | SCHEMBL12674425, BE-186 Series |

The esterification of BPA with acetic and propionic anhydrides introduces steric hindrance, altering solubility and reducing volatility compared to BPA. Nuclear magnetic resonance (NMR) spectra confirm the presence of acetyl ($$ \delta $$ 2.1 ppm) and propionyl ($$ \delta $$ 1.2 ppm) moieties, while infrared (IR) spectroscopy reveals carbonyl stretching vibrations at 1740 cm$$^{-1}$$.

Historical Development and Industrial Adoption

BAAP’s synthesis traces to advancements in BPA chemistry. Initially developed in the early 2010s, BAAP was patented as a curing agent for epoxy resins, addressing limitations of traditional BPA-based curatives. The condensation reaction of BPA with acyl chlorides under alkaline conditions yields BAAP, a process optimized for scalability in industrial settings:

$$

\text{BPA} + \text{Acetyl Chloride} + \text{Propionyl Chloride} \xrightarrow{\text{NaOH}} \text{BAAP} + 2\text{HCl}

$$

By 2012, BAAP entered commercial production, with technical-grade formulations employed in coatings, adhesives, and electronic encapsulation. Its adoption surged in response to demand for halogen-free flame retardants, as BAAP-based epoxies exhibit superior mechanical strength and reduced environmental persistence compared to tetrabromobisphenol A analogs.

Regulatory Classification as an Endocrine-Disrupting Compound

Despite structural similarities to BPA, BAAP’s endocrine-disrupting potential remains understudied. BPA, classified as a Substance of Very High Concern (SVHC) under EU REACH regulations due to estrogenic activity, has prompted caution toward its derivatives. In vitro assays indicate BAAP binds weakly to estrogen receptor alpha (ERα), with a relative potency 100-fold lower than BPA. However, metabolic de-esterification in vivo could release BPA, posing indirect risks. Regulatory agencies have yet to evaluate BAAP specifically, though its inclusion in epoxy formulations falls under broader restrictions on BPA-containing products.

Properties

IUPAC Name |

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-19(22)24-18-12-8-16(9-13-18)20(3,4)15-6-10-17(11-7-15)23-14(2)21/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMUCEDXVAQLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071466-57-3 | |

| Record name | 1071466-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification occurs in two stages:

-

Activation of BPA : BPA is dissolved in an aprotic solvent (e.g., acetone, toluene) and reacted with TEA to deprotonate hydroxyl groups, forming a phenoxide intermediate.

-

Acylation : Cyanogen chloride, dissolved in the same solvent, is introduced to the phenoxide solution. The molar ratio of BPA:ClCN:TEA is critical, typically maintained at 1:2.2–3.0:3–4 to ensure complete substitution.

The reaction is exothermic, requiring temperature control between -5°C and 10°C to prevent side reactions such as oligomerization or hydrolysis.

Process Optimization and Solvent Selection

Solvent Systems

The choice of solvent impacts reaction kinetics and product purity. Polar aprotic solvents like acetone and butanone enhance reagent solubility and stabilize intermediates, while nonpolar solvents (e.g., toluene) facilitate easier post-reaction separation.

Table 1: Solvent Effects on BAAP Synthesis

| Solvent | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Acetone | 93.0 | 99.9% | 2.0 |

| Toluene | 92.5 | 99.5% | 2.5 |

| Butanone | 87.0 | 98.9% | 5.0 |

| Isopropanol | 89.0 | 99.0% | 3.0 |

Catalytic Efficiency

Triethylamine serves dual roles: as a base to deprotonate BPA and as a catalyst to accelerate acylation. Excess TEA (>3 mol per BPA) minimizes residual hydroxyl groups but risks emulsion formation during workup. Alternative catalysts (e.g., sodium hydroxide) are less effective, yielding products with ≤95% purity.

Stepwise Synthesis Protocol

Preparation of Cyanogen Chloride Solution

BPA-Triethylamine Complex Formation

Controlled Addition and Reaction

Workup and Purification

-

Quench the reaction by pouring the mixture into iced water (5–10°C) to precipitate BAAP.

-

Filter the crystalline product and wash with cold isopropanol to remove residual TEA and solvent.

Analytical Characterization

Quality Control Metrics

Spectroscopic Confirmation

-

FT-IR : Peaks at 1765 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester).

-

¹H NMR : δ 1.6 ppm (CH₃ from BPA), δ 2.3 ppm (CH₃CO), δ 4.1 ppm (CH₂ from propionate).

Comparative Analysis of Patent Embodiments

Table 2: Optimization of Molar Ratios and Yields

| Embodiment | BPA:ClCN:TEA | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 1:2.2:3.0 | Acetone | -5–0 | 93.0 | 99.9 |

| 2 | 1:2.2:3.0 | Toluene | 3–6 | 89.0 | 99.5 |

| 4 | 1:3.0:3.0 | Acetone | -5–3 | 91.0 | 99.1 |

| 6 | 1:3.5:3.5 | Acetone | -5 | 93.0 | 99.5 |

Data synthesized from CN1629137A.

Challenges and Industrial Scalability

Biological Activity

Bisphenol A acetate propionate (BPA-AP) is a chemical derivative of bisphenol A (BPA), which has garnered attention due to its potential biological activities and effects on human health. BPA is known for its endocrine-disrupting properties, primarily acting as a xenoestrogen. This article reviews the biological activity of BPA-AP, focusing on its pharmacological interactions, toxicological effects, and implications for human health, supported by data tables and case studies.

BPA-AP is synthesized from BPA through acetylation and propionylation, resulting in a compound that retains some estrogenic activity but with altered potency. Similar to BPA, BPA-AP interacts with hormone receptors, particularly estrogen receptors (ERα and ERβ), albeit with lower efficacy compared to estradiol. Its role as a selective estrogen receptor modulator (SERM) allows it to exhibit both agonistic and antagonistic properties depending on the tissue context.

Table 1: Comparison of Biological Activities

| Compound | Estrogenic Activity | Androgenic Activity | Other Receptor Interactions |

|---|---|---|---|

| Bisphenol A | Yes | Yes (antagonist) | ERR-γ, GPER |

| BPA-AP | Yes (weaker) | Unknown | Potentially similar to BPA |

Toxicological Effects

Recent studies have highlighted the toxicological implications of BPA-AP exposure. Research indicates that BPA-AP may contribute to reproductive toxicity, developmental abnormalities, and metabolic disruptions.

Case Study: Prenatal Exposure

A notable case study examined the effects of high prenatal exposure to BPA in a cohort of pregnant women. The study found that elevated urinary BPA levels were associated with neurobehavioral changes in infants. While direct evidence for BPA-AP was not established, it raises concerns about similar compounds' effects on fetal development.

Key Findings:

- A mother with a urinary BPA concentration of 583 µg/g creatinine exhibited neurobehavioral abnormalities in her infant at one month of age.

- The infant's symptoms normalized by age five, suggesting potential transient effects rather than permanent damage .

Table 2: Effects of BPA on Liver Function

| Dose (mg/kg) | SOD Levels (U/mg protein) | GSH Levels (μmol/g) | MDA Levels (μmol/g) |

|---|---|---|---|

| Control | 5.0 | 10.0 | 1.0 |

| 30 | 4.5 | 9.0 | 1.5 |

| 90 | 3.0 | 7.5 | 2.5 |

| 270 | 1.5 | 5.0 | 4.0 |

Findings:

- High doses of BPA resulted in decreased superoxide dismutase (SOD) and glutathione (GSH) levels while increasing malondialdehyde (MDA), indicating oxidative stress .

Endocrine Disruption

Both BPA and its derivatives like BPA-AP are implicated in endocrine disruption, affecting hormonal balance and reproductive health.

Evidence from Animal Studies

Animal studies have shown that prenatal exposure to low doses of BPA can lead to alterations in mammary gland development and reproductive behaviors in offspring.

Summary of Findings:

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- Bisphenol A acetate propionate is characterized by its unique structure, which contributes to its functional properties as a polymer additive.

Molecular Formula:

- C₁₈H₁₈O₄

Applications in Material Science

- Epoxy Resins:

-

Adhesives and Sealants:

- Role: It acts as a hardener in adhesive formulations, providing enhanced bonding strength and durability.

- Application: Widely used in industrial adhesives for electronics and automotive applications.

-

Thermal Stability:

- Benefit: The compound exhibits excellent thermal stability, making it suitable for high-temperature applications.

- Example: Used in manufacturing heat-resistant coatings for electronic components.

Biomedical Applications

- Drug Delivery Systems:

- Tissue Engineering:

Environmental Applications

- Biodegradation Studies:

- Endocrine Disruption Assessment:

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Material Science | Epoxy Resins | Enhanced toughness and stability |

| Adhesives | Industrial Adhesives | Improved bonding strength |

| Biomedical Engineering | Drug Delivery Systems | Increased bioavailability |

| Environmental Science | Biodegradation | Potential for bioremediation |

Table 2: Case Studies on Biomedical Applications

Chemical Reactions Analysis

Hydrolysis Reaction

Bisphenol A acetate propionate can undergo hydrolysis in the presence of water, leading to the formation of bisphenol A and acetic and propionic acids:

This reaction is significant in environmental contexts, where the compound may degrade in aqueous environments.

Polymerization Reactions

As an epoxy curative, this compound can react with epoxide groups during polymerization processes. The general reaction can be illustrated as:

This reaction is crucial in producing durable materials used in coatings, adhesives, and composites.

Stability and Reactivity

Research indicates that this compound exhibits stability under standard storage conditions but can react vigorously with strong bases or nucleophiles, leading to potential hazards in uncontrolled environments.

Toxicological Studies

Studies have shown that exposure to bisphenol A derivatives, including this compound, may lead to various biological effects, including endocrine disruption. The following table summarizes key findings from recent toxicological assessments:

| Study | Effect Observed | Concentration | Method |

|---|---|---|---|

| Hepatotoxicity | High doses | In vivo rodent studies | |

| Endocrine disruption | Varies | In vitro assays |

These findings highlight the importance of understanding the chemical's behavior in biological systems and its potential implications for human health.

Comparison with Similar Compounds

Comparison with Similar Compounds: Formate, Acetate, and Propionate

Concentrations and Threshold Levels

| Compound | Concentration Range (µmol L⁻¹) | Threshold Concentration (µmol L⁻¹) |

|---|---|---|

| Formate | 4.0–4.5 | ~4.0 |

| Acetate | 5.4–5.9 | ~5.5 |

| Propionate | 0.5 | ~0.5 |

VFAs exist at micromolar to sub-micromolar levels in porewater. Propionate concentrations are an order of magnitude lower than acetate and formate, likely due to its rapid fermentation to acetate and H₂ or direct utilization by SRB . Threshold concentrations—below which microbial uptake is inhibited—are lowest for propionate, indicating specialized uptake mechanisms or higher affinity transporters in SRB .

Energy Yields (Gibbs Energy, ΔG°)

| Compound | ΔG° Range (kJ mol⁻¹) | Energy Yield per Mole |

|---|---|---|

| Formate | -28 to -16 | Low |

| Acetate | -68 to -31 | Moderate |

| Propionate | -124 to -65 | High |

For example, at the shelf Station 3, acetoclastic sulfate reduction operates near its energetic limit (~-30 kJ mol⁻¹), whereas propionate-driven reactions remain more favorable . This thermodynamic advantage explains why propionate sustains microbial activity even at low concentrations.

Turnover Rates and Diffusion Dynamics

| Compound | Turnover Time (Surface vs. Deep Sediment) | Diffusion Time Between Cells |

|---|---|---|

| Acetate | Hours to years | <1 second |

| Propionate | Days to years | <1 second |

Acetate turnover is nine times faster than propionate in surface sediments, but both compounds maintain steady-state concentrations due to tight coupling between production and consumption .

Microbial Utilization and Ecological Roles

- Acetate: Dominates carbon flux in sulfate reduction zones, accounting for ~40% of electron donor activity. Its utilization decreases with depth as sulfate is depleted .

- Propionate : Contributes ~8% to sulfate reduction but is critical in deep sediments where energy yields from acetate become marginal .

- Formate : Less energetically favorable; primarily consumed in surface sediments where sulfate reduction rates are highest .

Key Research Findings

Energetic Limits : At Station 3, acetoclastic sulfate reduction approaches its minimum energy threshold (-30 kJ mol⁻¹), while propionate-driven reactions remain viable, highlighting its resilience in energy-starved environments .

Threshold Control : VFA concentrations are regulated by microbial physiology rather than kinetic or diffusion constraints. Propionate’s low threshold (0.5 µmol L⁻¹) suggests high-affinity uptake systems in SRB .

Thermodynamic Hierarchy : Propionate > Acetate > Formate in energy yield, driving substrate prioritization in microbial communities .

Q & A

Basic Question: What experimental approaches are used to study the metabolic competition between acetate and propionate in cholesterol synthesis?

Methodological Answer:

Studies often employ rectal infusions or in vitro fermentations to isolate the effects of acetate and propionate on lipid metabolism. For example, infusing 180 mmol acetate alone in human subjects increased serum cholesterol, while adding propionate (60 mmol) suppressed this effect, suggesting propionate inhibits acetate-driven cholesterol synthesis. Isotopic tracing (e.g., [1-14C]glucose) can further map carbon flow in pathways like the Wood-Ljungdahl (acetate synthesis) and gluconeogenic routes (propionate utilization) .

Advanced Question: How do conflicting findings on acetate-propionate ratios in ruminal fermentation arise, and how can they be reconciled methodologically?

Methodological Answer:

Discrepancies often stem from pH variations and substrate specificity. For instance, in vitro ruminal fermentation at pH <5.7 reduces acetate-to-propionate ratios by >50%, but this effect reverses at pH <5.3 due to H₂ accumulation. Researchers must standardize pH buffers (e.g., bicarbonate/tricarballylate) and account for substrate differences (e.g., hay vs. corn). Meta-analyses comparing pH-controlled vs. uncontrolled studies can clarify these dynamics .

Basic Question: What in vitro models are used to assess the anti-inflammatory effects of propionate and acetate?

Methodological Answer:

Mouse colon organ cultures and human neutrophil assays are common. For example, 30 mmol/L propionate suppressed IL-6 mRNA in colitic mouse colon cultures by inhibiting NF-κB activity, while acetate showed weaker effects. Parallel use of proteasome inhibitors (e.g., MG-132) helps differentiate SCFA-specific pathways from general anti-inflammatory mechanisms .

Advanced Question: How does microbial community structure influence acetate and propionate accumulation in anaerobic digestion systems?

Methodological Answer:

High-throughput sequencing paired with reactor experiments reveals syntrophic relationships. For instance, propionate supplementation (30 g/L) increased acetate accumulation due to cross-feeding between propionate-oxidizing bacteria (e.g., Syntrophobacter) and acetogens. Reactors fed acetate alone show lower accumulation, suggesting metabolic bottlenecks in propionate conversion pathways. Kinetic modeling of VFA production rates can further identify rate-limiting steps .

Basic Question: What isotopic techniques validate the pathways of acetate and propionate formation in gut microbiota?

Methodological Answer:

Radioisotope tracing (e.g., [3,4-14C]glucose) and chemical degradation of acetate (methyl vs. carboxyl carbon labeling) confirm pathway dominance. In human fecal communities, >70% of acetate derives from CO₂ reduction via the Wood-Ljungdahl pathway, while propionate forms via succinate or acrylate pathways. Comparative studies with [14C]CO₂ further quantify cross-pathway contributions .

Advanced Question: Why do acetate and propionate exhibit divergent effects on histone acetyltransferase (HAT) activity in epigenetic studies?

Methodological Answer:

Competitive binding assays show acetyl-CoA is a superior cofactor for p300 than propionyl-/butyryl-CoA. Propionate’s weaker HAT activation (vs. butyrate) may stem from structural incompatibility with the p300 active site. CRISPR-mediated p300 knockdown in cell lines can isolate SCFA-specific acetylation effects. Dose-response curves (1–30 mmol/L) further reveal threshold concentrations for transcriptional activation .

Basic Question: How does pH manipulation in vitro clarify acetate-propionate dynamics in methane mitigation?

Methodological Answer:

Controlled pH fermenters (pH 5.3–6.5) demonstrate that low pH reduces methane production by shifting VFA ratios. At pH 5.8, acetate-to-propionate ratios decline by 25%, correlating with methanogen inhibition. Parallel H₂ measurements validate electron sink shifts from CH₄ to propionate synthesis. Bicarbonate buffering vs. non-buffered systems can isolate pH effects from substrate availability .

Advanced Question: How do contradictory findings on propionate’s role in obesity (anti-adipogenic vs. pro-metabolic) inform experimental design?

Methodological Answer:

Human vs. animal model disparities arise from dose and administration routes. For example, rectal propionate infusion in humans increases fat oxidation, while dietary propionate preservatives in mice induce insulin resistance. Studies should differentiate endogenous (microbiota-derived) vs. exogenous (dietary additive) propionate using isotope-labeled tracers and gut microbiota-depleted (gnotobiotic) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.